2-[(E)-2-(4-Aminophenyl)vinyl]pyridine
Description
2-[(E)-2-(4-Aminophenyl)vinyl]pyridine is an aromatic compound featuring a pyridine ring conjugated with a 4-aminophenyl group via an ethenyl (vinyl) linker in the E-configuration. The amino (-NH₂) group at the para-position of the phenyl ring enhances electron-donating properties, making this compound a candidate for applications in photophysical studies, coordination chemistry, and bioactive molecule design .
Properties
CAS No. |
1694-46-8 |
|---|---|
Molecular Formula |
C6HBrF4O |
Molecular Weight |
196.25 g/mol |
IUPAC Name |
4-(2-pyridin-2-ylethenyl)aniline |
InChI |
InChI=1S/C13H12N2/c14-12-7-4-11(5-8-12)6-9-13-3-1-2-10-15-13/h1-10H,14H2 |
InChI Key |
NAUWKJSESHOJJL-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)C=CC2=CC=C(C=C2)N |
Canonical SMILES |
C1=CC=NC(=C1)C=CC2=CC=C(C=C2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physical Properties
The compound’s structural analogs vary in substituents on the phenyl ring or the central heterocycle, leading to distinct physical and chemical properties. Key examples include:
Table 1: Physical Properties of Selected Pyridine-Based Vinyl Compounds
Photophysical Properties
highlights the role of heterocycles in modulating photophysics. For example:
- DMA-QP (a bis-aminophenyl pyridine derivative) exhibits a fluorescence quantum yield of 0.10 and a lifetime of 2.1 ns in ethanol, which are lower than thiophene (DMA-QT: Φ = 0.18) or furan (DMA-QF: Φ = 0.21) analogs. This suggests that the pyridine core introduces non-radiative decay pathways due to its electron-withdrawing nature .
- The 4-aminophenyl group in DMA-QP likely enhances intramolecular charge transfer (ICT), a property that may extend to 2-[(E)-2-(4-Aminophenyl)vinyl]pyridine.
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